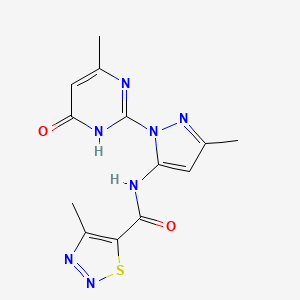
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a fused heterocyclic structure. Let’s delve into its various aspects:
Synthesis Analysis
Molecular Structure Analysis
The compound’s molecular formula suggests a combination of diverse functional groups. Its structure comprises a thiadiazole ring , a pyrazole ring , and a pyrimidine ring . The presence of a carbonyl group (6-oxo) in the pyrimidine ring indicates potential reactivity.
Chemical Reactions Analysis
Given its complexity, 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide could participate in various chemical reactions. These might involve nucleophilic substitutions, cyclizations, or condensations. Further experimental studies are necessary to explore its reactivity.
Mechanism of Action
Without specific data, we can only speculate on its mechanism of action. However, considering its heterocyclic nature, it might interact with biological targets (enzymes, receptors, etc.) or exhibit pharmacological effects. Research in this area is crucial.
Physical and Chemical Properties Analysis
Unfortunately, I couldn’t retrieve precise data on its physical properties (melting point, solubility, etc.). These properties significantly influence its practical applications.
Safety and Hazards
As no direct safety information is available, we must approach this compound with caution. Its complex structure suggests potential interactions with biological systems, necessitating thorough toxicity studies.
Future Directions
Researchers should focus on:
- Synthetic optimization : Develop efficient routes for its synthesis.
- Biological evaluation : Investigate its pharmacological properties.
- Structural modifications : Explore derivatives for improved activity.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
One study synthesized novel pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the structure-activity relationship crucial for designing potent therapeutic agents (Rahmouni et al., 2016). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu-Hashem et al., 2020).
Antimicrobial Activity
Research on the antimicrobial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis showcased the potential of these compounds to act as potent antimicrobial agents, with some derivatives exhibiting activities surpassing those of standard treatments (Gezginci et al., 1998).
Enzyme Inhibition
A study on pyrazole derivatives as photosynthetic electron transport inhibitors provided new leads for the development of herbicides. The structure-activity relationship analysis suggested that the inhibitory potential is primarily associated with their electrostatic properties, offering insights into designing more effective compounds (Vicentini et al., 2005).
properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-6-5-10(21)16-13(14-6)20-9(4-7(2)18-20)15-12(22)11-8(3)17-19-23-11/h4-5H,1-3H3,(H,15,22)(H,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAIZCGEFTCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136036413 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)

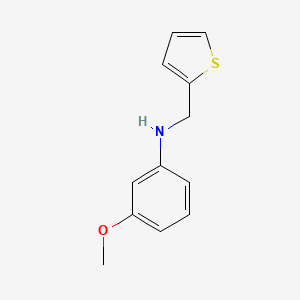
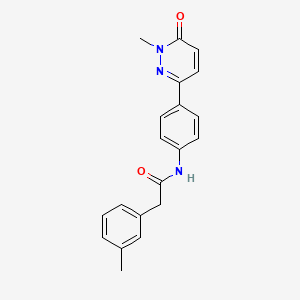
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
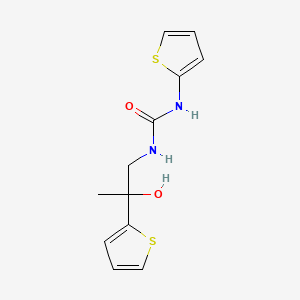
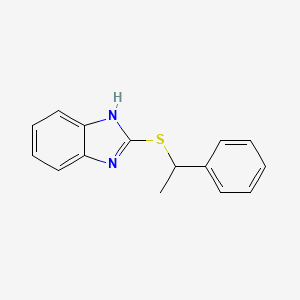


![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
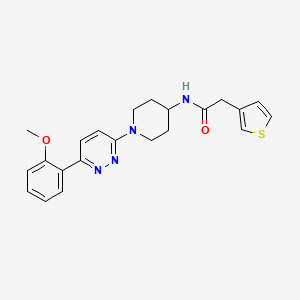
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)